molecular formula C11H14O B12646319 (1-(Allyloxy)ethyl)benzene CAS No. 27122-63-0

(1-(Allyloxy)ethyl)benzene

Cat. No.: B12646319
CAS No.: 27122-63-0
M. Wt: 162.23 g/mol
InChI Key: OVGISFQAOYZQIX-UHFFFAOYSA-N
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Description

Overview of Allylic Ethers in Synthetic Methodologies

Allylic ethers are pivotal intermediates in a range of synthetic methodologies. They can be prepared through various methods, including the Williamson ether synthesis, which involves the reaction of an alcohol with an allyl halide. masterorganicchemistry.com A notable method for the stereoselective synthesis of allylic ethers is the Kocienski-Julia olefination, which can produce these compounds with high (E)-selectivity and in good yields under mild conditions. organic-chemistry.orgacs.org

Once formed, allylic ethers can undergo a variety of transformations. One of the most significant reactions is the Claisen rearrangement, a thermal clockss.orgclockss.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgthermofisher.cnlibretexts.org This reaction is a powerful tool for carbon-carbon bond formation and can be used to synthesize γ,δ-unsaturated carbonyl compounds or o-allylphenols. thermofisher.cnlibretexts.org The stereochemistry of the starting allylic ether can influence the stereochemical outcome of the rearrangement, allowing for the transfer of chirality along a carbon chain. redalyc.org

Allylic ethers also serve as substrates in metal-catalyzed reactions. For instance, palladium-catalyzed reactions can convert allylic ethers into allylic silanes. chemsrc.com Additionally, they can be involved in stereoselective additions, such as osmium tetroxide bis-hydroxylations, where the existing stereocenter directs the stereochemical outcome. acs.org

Importance of the α-Chiral Center in (1-(Allyloxy)ethyl)benzene Derivatives

The defining structural feature of this compound is the chiral center at the carbon atom attached to both the phenyl group and the allyloxy group. This α-chiral center imparts stereochemical information to the molecule, which can be exploited in asymmetric synthesis to control the formation of new stereocenters.

The synthesis of molecules with specific stereochemistry is crucial in fields such as medicinal chemistry, where the biological activity of a compound can be highly dependent on its three-dimensional structure. nih.govacs.org The presence of a pre-existing chiral center, as in this compound, allows for diastereoselective reactions, where the existing stereocenter influences the stereochemical outcome of a reaction at a different site in the molecule. acs.org

For example, in reactions involving the allylic double bond, the α-chiral center can direct the approach of a reagent, leading to the preferential formation of one diastereomer over another. This substrate-controlled stereoselectivity is a powerful strategy in the synthesis of complex molecules with multiple stereocenters. acs.org The development of methods for the catalytic asymmetric synthesis of chiral allylic alcohols, which are precursors to chiral allylic ethers like this compound, is an active area of research. rsc.orgresearchgate.net

Scope and Research Significance of this compound in Contemporary Organic Synthesis

While direct and extensive research on this compound itself is limited, its structure encapsulates key functionalities that are of great interest in modern organic synthesis. The synthesis of this compound would typically involve the O-allylation of 1-phenylethanol (B42297), a common chiral alcohol. thieme-connect.comwikipedia.org

The true significance of this compound lies in its potential as an intermediate in stereoselective transformations. For instance, if synthesized from an enantiomerically pure form of 1-phenylethanol, it could serve as a chiral building block in a variety of reactions.

One of the most promising applications would be in the Claisen rearrangement. A stereoselective Claisen rearrangement of a derivative of this compound could lead to the formation of a new carbon-carbon bond with a controlled stereochemical outcome, a highly desirable transformation in the synthesis of complex natural products and pharmaceuticals.

Furthermore, the allylic ether functionality can be cleaved under specific conditions to deprotect the alcohol, making it a useful protecting group strategy in multi-step syntheses. chemsrc.com The development of catalytic asymmetric methods for reactions such as the allylation of aldehydes continues to be a major focus in organic synthesis, and chiral molecules like this compound are central to these efforts. rsc.orgnih.govacs.orgchemrxiv.org

The table below summarizes some key reactions and concepts relevant to the chemistry of allylic ethers and the potential applications of this compound.

Reaction/ConceptDescriptionRelevance to this compound
Williamson Ether Synthesis A common method for preparing ethers by reacting an alkoxide with a primary alkyl halide. masterorganicchemistry.comA potential route for the synthesis of this compound from 1-phenylethanol and an allyl halide.
Claisen Rearrangement A clockss.orgclockss.org-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether to form a new C-C bond. wikipedia.orglibretexts.orgA key potential reaction of this compound derivatives for stereoselective C-C bond formation.
Asymmetric Catalysis The use of a chiral catalyst to control the stereochemical outcome of a reaction. rsc.orgacs.orgchemrxiv.orgThe synthesis of enantiomerically pure this compound would likely rely on asymmetric methods.
Substrate-Controlled Stereoselection The use of a chiral substrate to direct the stereochemistry of a subsequent reaction. acs.orgThe α-chiral center in this compound can direct the stereochemical outcome of reactions at the allyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27122-63-0

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-prop-2-enoxyethylbenzene

InChI

InChI=1S/C11H14O/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3

InChI Key

OVGISFQAOYZQIX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OCC=C

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct O-Allylation Reactions

Direct O-allylation is a specific application of the Williamson ether synthesis where an allyl group is introduced to an alcohol. The reaction involves the deprotonation of the alcohol, 1-phenylethanol (B42297), to form a more nucleophilic alkoxide ion. This alkoxide then attacks an allylic halide, such as allyl bromide or allyl chloride, in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether, (1-(Allyloxy)ethyl)benzene. masterorganicchemistry.comwikipedia.org

Alkylation of Alcohols/Phenols with Allyl Halides

The choice of the allylating agent is crucial for the success of the synthesis. Allyl halides are excellent electrophiles for the SN2 reaction due to the primary nature of the carbon bearing the halogen, which minimizes competing elimination reactions. masterorganicchemistry.comwikipedia.org

Allyl bromide is a frequently used reagent for the preparation of allyl ethers from alcohols and phenols. ias.ac.in The reaction proceeds by treating the alcohol, in this case, 1-phenylethanol, with allyl bromide in the presence of a suitable base. The bromide ion is an excellent leaving group, facilitating the SN2 displacement by the phenylethoxide ion.

Solvent-free conditions have been shown to be effective for the allylation of alcohols using allyl bromide and a solid base like potassium hydroxide (B78521), offering a convenient and efficient method for ether formation. ias.ac.in In a typical procedure, the alcohol is mixed with the base and allyl bromide, and the reaction is stirred at room temperature until completion.

Table 1: Representative Conditions for O-Allylation using Allyl Bromide

Starting MaterialAllylating AgentBaseSolventTemperatureYield
1-PhenylethanolAllyl BromideK₂CO₃DMSO50°CGood
Phenol (B47542)Allyl BromideKOH (solid)NoneRoom Temp.89%
1-Decanol (B1670082)Allyl BromideKOH (solid)NoneRoom Temp.95%

Note: Data for 1-phenylethanol is based on general procedures for secondary alcohols, while data for phenol and 1-decanol are from specific literature examples. ias.ac.inpnu.ac.ir

Allyl chloride can also be employed as the allylating agent in the Williamson ether synthesis. Although chloride is a less reactive leaving group than bromide, the reaction can be driven to completion, often by using more forcing conditions such as higher temperatures or more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The principles of the reaction remain the same, involving the SN2 attack of the alkoxide on the primary carbon of allyl chloride.

Role of Bases and Catalysts in O-Allylation

The selection of the base and catalyst system is critical for efficient O-allylation. The base's primary role is to deprotonate the alcohol, generating the reactive alkoxide nucleophile. Catalysts, particularly phase-transfer catalysts, can significantly enhance the reaction rate, especially in heterogeneous reaction mixtures.

Potassium carbonate (K₂CO₃) is a widely used base in organic synthesis for reactions involving CH-acids and alcohols. researchgate.netscribd.com It is a mild, inexpensive, and easy-to-handle solid base, making it suitable for large-scale preparations. In the O-allylation of 1-phenylethanol, K₂CO₃ functions by deprotonating the hydroxyl group to form the potassium 1-phenylethoxide.

The reaction is often carried out in a polar aprotic solvent, such as acetone (B3395972) or DMSO, which can solvate the potassium cation and increase the nucleophilicity of the alkoxide. pnu.ac.ir The heterogeneous nature of the reaction (solid K₂CO₃ in a liquid phase) can be advantageous for product work-up, as the base can be easily removed by filtration.

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). In the context of O-allylation, PTC is particularly useful when using an inorganic solid base like potassium carbonate with an organic substrate and reagent in an organic solvent.

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) iodide (TBAI) or tetrabutylammonium bromide (TBAB), facilitates the reaction. pnu.ac.ir The catalyst's lipophilic cation (e.g., Bu₄N⁺) pairs with the alkoxide anion generated at the surface of the solid base. This lipophilic ion pair is soluble in the organic phase, allowing the alkoxide to react with the allyl halide. The resulting halide anion then returns to the solid phase with the catalyst cation to repeat the cycle. This process enhances the reaction rate by bringing the reactants together in a single phase. pnu.ac.ir

Ultrasound-Assisted Synthesis in Phase-Transfer Catalysis

The application of ultrasound in conjunction with phase-transfer catalysis (PTC) presents a potent methodology for the synthesis of ethers, including this compound. This approach, often referred to as sonochemistry, leverages high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid medium. nih.gov This phenomenon generates localized hotspots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction kinetics. nih.govhielscher.com

In the context of a phase-transfer catalyzed etherification, which involves reactants in two immiscible phases (e.g., an aqueous phase with an inorganic base and an organic phase with the alcohol and alkylating agent), ultrasound offers significant advantages. researchgate.net The intense mixing and emulsification caused by cavitation dramatically increase the interfacial area between the phases, facilitating the transfer of the reacting species by the phase-transfer catalyst. hielscher.com This leads to substantially higher reaction rates, increased yields, and often milder reaction conditions compared to conventional methods that rely on mechanical stirring alone. hielscher.commdpi.com

Research has demonstrated that the synergistic effect of ultrasound and PTC can significantly reduce reaction times. For instance, in the synthesis of dialkyl peroxides, a similar reaction type, the use of ultrasound decreased the required reaction time from 5.0 hours (with magnetic stirring) to just 1.5 hours to achieve a comparable yield. mdpi.com This acceleration is attributed to the enhanced mass transfer and the mechanical effects of sonication. researchgate.net Furthermore, ultrasound can sometimes eliminate the need for a phase-transfer catalyst altogether by creating extremely fine emulsions that facilitate the reaction at the interface. researchgate.netsemanticscholar.orgrsc.org The use of ultrasound irradiation (e.g., 40kHz, 300W) has been shown to greatly enhance reactions in solid-liquid PTC systems as well. researchgate.net

The benefits of this combined approach include:

Increased Reaction Rates: Drastic reduction in reaction times. mdpi.com

Higher Yields: Improved efficiency and conversion of starting materials. hielscher.com

Milder Conditions: Reactions can often be conducted at lower temperatures. researchgate.net

Greener Synthesis: Reduced energy consumption and potential for decreased solvent and catalyst usage contribute to a more environmentally benign process. researchgate.netnih.gov

ParameterEffect of UltrasoundReference
Reaction Time Significantly Decreased mdpi.com
Yield Generally Increased hielscher.com
Interfacial Mass Transfer Significantly Enhanced researchgate.net
Catalyst Requirement May be reduced or eliminated researchgate.netsemanticscholar.org

Alternative Synthetic Routes to this compound and Analogues

Reaction of Acetophenone (B1666503) Derivatives with Allyl Alcohol/Allyl Bromide

A primary route to this compound involves the O-allylation of the corresponding alcohol, 1-phenylethanol, which is readily obtained from the reduction of acetophenone. The classical method for this etherification is the Williamson ether synthesis. This reaction typically involves deprotonating the alcohol (1-phenylethanol) with a base to form an alkoxide, which then acts as a nucleophile, attacking an allyl halide, most commonly allyl bromide.

The reaction is often carried out under phase-transfer catalysis (PTC) conditions to facilitate the interaction between the aqueous base (like sodium hydroxide) and the organic substrate. mdpi.com The PTC catalyst, such as a quaternary ammonium salt, transports the hydroxide ion into the organic phase to deprotonate the alcohol, or it transports the resulting alkoxide into the organic phase to react with the allyl bromide. This method is advantageous for its use of inexpensive reagents and mild conditions. mdpi.com

An alternative, greener approach involves the direct reaction with allyl alcohol. However, this typically requires acid catalysis and conditions that favor dehydration, which can be less efficient than the Williamson synthesis for this specific transformation.

Synthesis from Styrene (B11656) Derivatives

An alternative strategy for synthesizing this compound and its analogues begins with styrene derivatives. This approach involves the oxymercuration-demercuration reaction. In this two-step process, styrene is first treated with a mercury(II) salt, such as mercury(II) acetate (B1210297), in the presence of allyl alcohol. This results in the Markovnikov addition of the allyloxy group and the mercury acetate across the double bond. The intermediate organomercury compound is then treated with a reducing agent, typically sodium borohydride, to replace the mercury with a hydrogen atom, yielding the desired this compound.

Multi-Step Synthesis of Functionalized Allyloxybenzene Derivatives

The synthesis of more complex, functionalized allyloxybenzene derivatives often requires multi-step reaction sequences where the allyloxy moiety is introduced at a specific stage. These syntheses allow for the incorporation of various functional groups on the aromatic ring or the ethyl side chain, leading to a diverse range of analogues for further chemical exploration.

For example, a synthesis could begin with a substituted acetophenone. The substituent on the aromatic ring (e.g., nitro, halo, or methoxy (B1213986) group) is carried through the initial steps. The acetophenone can be reduced to the corresponding 1-phenylethanol derivative. This alcohol is then converted to its allyl ether via a Williamson synthesis using allyl bromide and a base like sodium hydride or under phase-transfer conditions.

Alternatively, functional groups can be introduced after the formation of the allyloxybenzene core structure. The allyl group itself is a versatile chemical handle. For instance, it can undergo isomerization to a propenyl ether, which can then be hydrolyzed to a ketone. The double bond can also be subjected to reactions such as epoxidation, dihydroxylation, or ozonolysis to introduce further functionality. Platinum(II) catalysts have been used to isomerize alkynyl epoxides into cyclic allyl vinyl ethers, which are precursors to other complex structures. researchgate.net

Stereoselective Synthesis Approaches

Enantioselective Methods for Chiral Allyl Ethers

This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of significant interest as the biological activity of chiral molecules often resides in only one of the enantiomers.

One of the most effective strategies for the enantioselective synthesis of chiral allyl ethers is through the asymmetric allylation of the corresponding alcohol. This can be achieved using a chiral catalyst to control the stereochemical outcome of the reaction. For instance, a chiral phase-transfer catalyst can be employed in the Williamson ether synthesis. The chiral environment created by the catalyst preferentially directs the allyl group to one face of the alkoxide, leading to an excess of one enantiomer over the other.

Another powerful approach is the kinetic resolution of racemic 1-phenylethanol. In this method, the racemic alcohol is reacted with an allylating agent in the presence of a chiral catalyst. The catalyst accelerates the reaction of one enantiomer of the alcohol much faster than the other. By stopping the reaction at approximately 50% conversion, one can recover the unreacted alcohol in high enantiomeric excess and the allylated product also in high enantiomeric excess, albeit of the opposite configuration.

Furthermore, asymmetric reduction of the precursor ketone, acetophenone, using chiral reducing agents or catalysts can produce enantiomerically enriched 1-phenylethanol. This chiral alcohol can then be converted to the corresponding allyl ether, often with retention of stereochemistry, thus providing an enantiomerically pure sample of this compound.

Chemical Reactivity and Mechanistic Investigations

Claisen Rearrangement and its Derivatives

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction in organic synthesis. lookchem.com It is a nih.govnih.gov-sigmatropic rearrangement where an allyl aryl ether, such as (1-(Allyloxy)ethyl)benzene, thermally rearranges to form an ortho-allyl phenol (B47542). libretexts.orglibretexts.org This intramolecular process involves the concerted movement of six electrons through a cyclic transition state. libretexts.orglibretexts.org The reaction is highly stereoselective and can be used to introduce allyl groups onto aromatic rings, serving as a key step in the synthesis of various natural products. lookchem.comnih.gov

The thermal Claisen rearrangement of an allyl aryl ether typically requires high temperatures, often over 200°C, to proceed without a catalyst. libretexts.orgorganic-chemistry.org The reaction is an example of a pericyclic reaction, characterized by a cyclic transition state. nih.gov The transformation of this compound results in the migration of the allyl group from the ether oxygen to a carbon atom on the benzene (B151609) ring.

The aromatic Claisen rearrangement proceeds through a concerted, pericyclic mechanism. libretexts.orglibretexts.org The reaction involves the formation of a six-membered, cyclic transition state where the cleavage of the carbon-oxygen bond and the formation of the new carbon-carbon bond occur simultaneously. libretexts.orglibretexts.org This transition state is believed to have aromatic characteristics due to the involvement of six delocalized electrons. libretexts.orglibretexts.org The preferred geometry for the transition state is a chair-like conformation, which generally leads to high stereospecificity. organic-chemistry.org

While the synchronous concerted pathway is widely accepted, some studies suggest the possibility of alternative mechanisms. nih.gov These include asynchronous stepwise pathways that proceed through intermediates like a bis-allyl-like transition state (where C-O bond breaking precedes C-C bond formation) or a 1-4-diyl-like transition state. nih.govresearchgate.net For the rearrangement of allyl vinyl ether, a three-step pathway has been proposed: initial weakening of the C-O bond, followed by the formation of a weak C-C bond to create a six-membered intermediate, and finally, simultaneous C-O bond breaking and C-C bond formation. nih.gov The specific nature of the transition state can be influenced by substituents and solvent effects. nih.gov The initial rearrangement yields a non-aromatic cyclohexadienone intermediate, which then quickly tautomerizes to the stable aromatic phenol product. libretexts.orglibretexts.org

The Claisen rearrangement of allyl aryl ethers exhibits distinct regioselectivity. The allyl group preferentially migrates to one of the ortho positions of the benzene ring. libretexts.org If both ortho positions are available, a mixture of the two possible ortho-allyl phenol products may be formed.

A key factor governing the final product distribution is the availability of the ortho positions.

Ortho Migration: When at least one ortho position is unsubstituted, the reaction yields the corresponding ortho-allyl phenol. libretexts.org

Para Migration via Cope Rearrangement: If both ortho positions are blocked by other substituents, the allyl group still initially migrates to an ortho position, forming a cyclohexadienone intermediate. organic-chemistry.org Since this intermediate cannot rearomatize via a simple proton shift, it undergoes a subsequent nih.govnih.gov-sigmatropic rearrangement, known as a Cope rearrangement, which moves the allyl group to the para position. organic-chemistry.org Tautomerization of the resulting intermediate then yields the final p-allyl phenol product.

Theoretical calculations on meta-substituted allyl aryl ethers have been shown to correctly predict the outcome of these rearrangements by analyzing either the preferential ground-state conformation of the reactant or the energy of the transition state. researchgate.netacs.org

Substituents on the aromatic ring can exert significant electronic effects that influence the regioselectivity of the Claisen rearrangement, particularly in meta-substituted allyl aryl ethers where two different ortho positions are available for migration.

Studies have shown a clear correlation between the electronic nature of the substituent and the preferred product isomer. chemrxiv.org

Electron-Donating Groups (EDGs): When a meta-substituent is an electron-donating group (e.g., -CH₃, -OCH₃), the allyl group migration tends to favor the ortho position that is para to the EDG (the C-6 position), which is further away. chemrxiv.org

Electron-Withdrawing Groups (EWGs): Conversely, when the meta-substituent is an electron-withdrawing group (e.g., -Cl, -CF₃), the rearrangement favors migration to the ortho position that is ortho to the EWG (the C-2 position), which is closer. chemrxiv.org

The influence of these substituents on the reaction barrier is generally small (≤2 kcal mol⁻¹), but their directing effect on the product ratio is significant. rsc.org This regioselectivity arises from favorable orbital interactions in the respective transition states. rsc.org For instance, the rearrangement of meta-substituted benzyl (B1604629) ketene (B1206846) acetals favors the formation of 1,2,3-trisubstituted products over the less sterically hindered 1,2,4-isomers due to these electronic interactions. rsc.org

Meta-Substituent (X)Electronic NatureFavored Migration Position
-CH₃Electron-DonatingC-6 (para to substituent)
-OCH₃Electron-DonatingC-6 (para to substituent)
-ClElectron-WithdrawingC-2 (ortho to substituent)
-CF₃Electron-WithdrawingC-2 (ortho to substituent)

Given the high temperatures often required for thermal Claisen rearrangements, various catalysts have been developed to accelerate the reaction and allow it to proceed under milder conditions. lookchem.com Lewis acids are particularly effective catalysts, as they can coordinate to the ether oxygen, thereby weakening the carbon-oxygen bond and facilitating the rearrangement. nih.gov This charge acceleration can significantly lower the activation energy of the reaction. nih.gov

Metal triflates (OTf) are effective Lewis acid catalysts for the Claisen rearrangement due to their high catalytic activity, moisture tolerance, and air stability. researchgate.net

Alkaline-Earth-Metal Triflates: Salts such as magnesium triflate (Mg(OTf)₂), calcium triflate (Ca(OTf)₂), strontium triflate (Sr(OTf)₂), and barium triflate (Ba(OTf)₂) have been shown to effectively catalyze the Claisen rearrangement of allyl aryl ethers. google.com These catalysts can promote the reaction and, in some cases, enhance selectivity for the para-isomer product. google.com

Bismuth(III) Triflate (Bi(OTf)₃): Bismuth(III) triflate is a particularly attractive catalyst because it is efficient, low-cost, low in toxicity, and stable in the presence of air and moisture. researchgate.netnih.gov It has been demonstrated to be a highly efficient catalyst for the Claisen rearrangement of various allyl phenyl ethers, providing the corresponding rearranged products in good yields under milder conditions than the uncatalyzed thermal reaction. lookchem.com The reaction proceeds smoothly with a catalytic amount of Bi(OTf)₃, often displaying higher activity than other metal triflates, including those of lanthanum, ytterbium, and scandium. lookchem.com The use of Bi(OTf)₃ in acetonitrile (B52724) at reflux temperature is a common protocol for this transformation. lookchem.com

SubstrateCatalyst (mol%)SolventTime (h)Yield (%)Reference
Allyl phenyl etherBi(OTf)₃ (5)Acetonitrile1.592 lookchem.com
p-Cresyl allyl etherBi(OTf)₃ (5)Acetonitrile1.095 lookchem.com
p-Chlorophenyl allyl etherBi(OTf)₃ (5)Acetonitrile2.090 lookchem.com
p-Nitrophenyl allyl etherBi(OTf)₃ (5)Acetonitrile3.085 lookchem.com

Catalyzed Claisen Rearrangements

Lewis Acid Catalysis

The Claisen rearrangement, traditionally induced by heat, can be significantly accelerated through the use of Lewis acids. byjus.com These catalysts function by coordinating to the oxygen atom of the allyl ether, thereby weakening the carbon-oxygen bond and lowering the activation energy for the youtube.comyoutube.com-sigmatropic shift. This allows the reaction to proceed at much lower temperatures. A variety of Lewis acids have been shown to be effective in catalyzing the rearrangement of allyl aryl ethers. princeton.edu

For instance, boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid for this transformation. semanticscholar.org The mechanism involves the coordination of the boron center to the ether oxygen, which polarizes the C-O bond and facilitates its cleavage as the new C-C bond is formed at the ortho position of the benzene ring. semanticscholar.org Other metal-based Lewis acids, such as zinc chloride (ZnCl₂) and scandium triflate (Sc(OTf)₃), have also been employed effectively. nih.govbenthamopen.com Zinc-catalyzed rearrangements can proceed efficiently at temperatures as low as 55 °C. benthamopen.com Scandium triflate is noted for its high oxophilicity, which promotes the rapid removal of hydroxyl groups in related reactions and can be inferred to activate the ether oxygen in a similar manner. nih.govnih.gov

The choice of Lewis acid can influence both the reaction rate and the selectivity of the rearrangement. Studies on various allyl aryl ethers demonstrate that strong Lewis acids can lead to high yields in relatively short reaction times.

Table 1: Comparison of Lewis Acids in Claisen Rearrangement of Allyl Aryl Ethers

Lewis Acid Typical Conditions Outcome Reference
Boron trifluoride etherate (BF₃·OEt₂) Benzene, 60-65 °C Promotes rearrangement via a polarized transition state. semanticscholar.org
Zinc Chloride (ZnCl₂) THF, 55 °C Efficient catalysis, allowing for lower reaction temperatures. The catalyst can be recycled. benthamopen.com
Scandium Triflate (Sc(OTf)₃) Nitromethane Exhibits high catalytic activity due to its oxophilic nature. nih.govnih.gov

| Aluminum Chloride (AlCl₃) | CH₂Cl₂, 23 °C | Effective in promoting related charge-accelerated Claisen rearrangements. | princeton.edu |

Solvent Effects and Reaction Conditions

The Claisen rearrangement of this compound is sensitive to the surrounding medium. The choice of solvent and the specific reaction conditions, such as temperature and pressure, play a crucial role in the reaction kinetics and efficiency.

Polar solvents have been observed to accelerate the rate of the rearrangement. byjus.com This is attributed to the stabilization of the polar transition state involved in the concerted youtube.comyoutube.com-sigmatropic shift. For example, studies using trifluoroacetic acid (TFA) as a solvent have shown that it significantly catalyzes the ortho-Claisen rearrangement. rsc.org The rate of rearrangement in TFA is substantially faster than in non-acidic solvents. The addition of a co-solvent like chloroform (B151607) (CDCl₃) to TFA dramatically decreases the reaction rate, highlighting the importance of the highly polar and acidic environment. rsc.org

The presence of small amounts of water (around 5%) in TFA can further accelerate the reaction, although higher concentrations tend to decrease the rate. rsc.org This suggests a complex mechanism where water may participate in the proton transfer or solvation of the transition state. Additionally, a significant salt effect has been observed, with the addition of lithium perchlorate (B79767) (LiClO₄) causing a tenfold increase in the rate constant, which points to a highly polar transition state that is stabilized by the increased ionic strength of the medium. rsc.org

Table 2: Influence of Reaction Medium on Claisen Rearrangement Rate

Solvent System Additive Relative Rate Key Observation Reference
Trifluoroacetic Acid (TFA) None High Acid catalysis significantly accelerates the rearrangement. rsc.org
TFA-CDCl₃ Mixture None Decreases with increasing CDCl₃ Demonstrates the importance of the polar, acidic solvent. rsc.org
TFA 5% Water Increases Optimal water concentration enhances the rate. rsc.org

| TFA | LiClO₄ (0.05 M) | ~10x Increase | A large positive salt effect indicates a highly polar transition state. | rsc.org |

Microwave-Assisted Claisen Rearrangements

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the Claisen rearrangement of allyl aryl ethers. tsijournals.com This technique offers several advantages over conventional heating, such as significantly reduced reaction times, improved yields, and often cleaner reaction profiles.

In the context of the Lewis acid-catalyzed Claisen rearrangement, microwave assistance can dramatically enhance reaction efficiency. For example, the rearrangement of various allyl aryl ethers in the presence of Lewis acids like ZnCl₂ or BF₃·OEt₂ under microwave irradiation leads to the formation of 2-allylphenols in excellent yields within minutes, whereas conventional heating might require several hours. tsijournals.com The high efficiency of microwave heating is attributed to the rapid and uniform heating of the reaction mixture, which can help overcome the activation energy barrier more effectively than conventional methods. This rapid energy transfer can be particularly beneficial for concerted pericyclic reactions like the Claisen rearrangement.

Table 3: Comparison of Conventional vs. Microwave Heating for Lewis Acid-Catalyzed Claisen Rearrangement

Catalyst Heating Method Reaction Time Yield Reference
ZnCl₂ Conventional (Oil Bath) 40 min - 2.5 h 80-95% benthamopen.com
ZnCl₂ Microwave 2 - 5 min 85-98% tsijournals.com
BF₃·OEt₂ Conventional Several hours Moderate to Good semanticscholar.org

| BF₃·OEt₂ | Microwave | 2 - 5 min | 82-95% | tsijournals.com |

Intermolecular Rearrangement Processes

A key mechanistic question for the Claisen rearrangement is whether it proceeds exclusively through an intramolecular pathway or if an intermolecular process contributes. The generally accepted mechanism is a concerted, intramolecular youtube.comyoutube.com-sigmatropic shift. researchgate.net Evidence for this comes from crossover experiments.

In a typical crossover experiment, two different but structurally similar allyl aryl ethers are heated together. If the reaction were intermolecular, it would involve the dissociation of the allyl group from one molecule and its subsequent re-attachment to another. This would result in the formation of "crossover" products, where the allyl group from the first ether becomes attached to the aromatic ring of the second ether, and vice versa.

However, when such experiments are conducted with allyl aryl ethers, crossover products are generally not observed. The products formed correspond only to the intramolecular rearrangement of each starting ether. This provides strong evidence that the allyl group does not detach completely from the molecule during the rearrangement. Instead, it migrates directly from the oxygen atom to the ortho-carbon in a single, concerted step, consistent with a pericyclic reaction mechanism. researchgate.netrsc.org This confirms the intramolecular nature of the primary rearrangement pathway.

Olefin Isomerization-Claisen Rearrangement Cascades

Tandem reactions, or cascades, that combine multiple transformations in a single operational step are highly valuable in organic synthesis for their efficiency. One such process involves the isomerization of an allyl ether to the corresponding propenyl ether, followed by a Claisen rearrangement. While the direct Claisen rearrangement of this compound yields an ortho-allyl product, a preceding isomerization of the allyl group (CH₂-CH=CH₂) to a propenyl group (CH=CH-CH₃) would lead to a different final product after the subsequent youtube.comyoutube.com-sigmatropic shift.

Palladium-Catalyzed Reactions

Beyond the Claisen rearrangement, the allyl ether functionality in this compound can participate in various transition metal-catalyzed reactions, particularly those involving palladium.

Oxidative Addition and Insertion Reactions

The C-O bond of an allyl ether can react with a low-valent palladium(0) complex in a key step known as oxidative addition. In this process, the Pd(0) center inserts into the C-O bond, cleaving it and forming a new η³-allyl palladium(II) complex. The original phenoxide group becomes a ligand on the palladium center. This oxidative addition step is fundamental to a wide range of palladium-catalyzed allylic substitution reactions.

Once the η³-allyl palladium intermediate is formed, it is electrophilic and can be attacked by various nucleophiles. This allows for the substitution of the phenoxy group with other functional groups, providing a versatile method for C-C, C-N, and C-O bond formation. The reaction is often rendered catalytic by a subsequent reductive elimination step that regenerates the Pd(0) catalyst. The ability of the allyl group in this compound to undergo this oxidative addition makes it a useful substrate in palladium-catalyzed synthetic methodologies.

Radical Reactions and Cyclizations

This compound and its derivatives are suitable substrates for visible-light-induced cascade radical cyclizations, which allow for the rapid construction of complex heterocyclic structures under mild conditions. benthamscience.comrsc.org In a typical process, a photocatalyst, such as Eosin Y or fac-Ir(ppy)₃, absorbs visible light and enters an excited state. rsc.orgnih.gov This excited photocatalyst can then interact with a radical precursor, often an alkyl halide or a sulfonyl chloride, to generate a radical species via a single-electron transfer (SET) process.

For instance, in reactions involving substrates structurally similar to this compound, such as 1-(allyloxy)-2-(1-arylvinyl)benzenes, a sulfonyl radical can be generated from a sulfonyl chloride. rsc.org This radical adds to the terminal double bond of the allyl group, creating a new alkyl radical. This intermediate then undergoes an intramolecular cyclization by attacking the aromatic ring or another tethered unsaturated group, leading to the formation of a new ring system. rsc.orgrsc.org The reaction cascade is terminated by a final radical trapping or hydrogen atom abstraction step, yielding the stable cyclized product. This methodology is valued for its operational simplicity, broad substrate scope, and excellent functional group tolerance. rsc.orgnih.gov

ComponentRoleExample(s)
SubstrateContains the allyl ether moiety for radical addition and cyclization1-(allyloxy)-2-(1-arylvinyl)benzenes
Radical PrecursorGenerates the initial radical speciesSulfonyl chlorides
PhotocatalystAbsorbs visible light to initiate the radical processEosin Y, fac-Ir(ppy)₃
Light SourceProvides the energy for photocatalyst excitationBlue LEDs

While not a direct reaction of this compound, its conversion to an allylic telluride or selenide (B1212193) enables subsequent group transfer cyclizations. The synthesis of these precursors can be achieved by nucleophilic substitution of a corresponding allylic halide (derived from the ether) with a telluride or selenide anion.

Once formed, the unsaturated organotelluride can undergo cyclization. In these reactions, the tellurium atom is typically oxidized to a hypervalent state, for example, by reaction with bromine to form an organotellurium(IV) dibromide. This species can then undergo a group transfer cyclization where an intramolecular nucleophile, such as a suitably positioned hydroxyl or carboxyl group on the molecule, attacks the carbon bearing the tellurium moiety. This results in the formation of a cyclic product with the extrusion of the tellurium-containing group. The efficiency and stereochemical outcome of the cyclization are dependent on the substrate geometry and reaction conditions.

To elucidate the mechanisms of radical reactions involving this compound, free radical-trapping experiments are essential. researchgate.netresearchgate.net These experiments confirm the presence of short-lived radical intermediates. acs.orgnih.gov A common and effective radical trap is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. nih.govresearchgate.net

When a reaction involving this compound is suspected to proceed via a radical pathway, it is conducted in the presence of a stoichiometric amount of TEMPO. researchgate.net If radical intermediates are formed during the reaction, TEMPO will efficiently "trap" or scavenge them by forming a stable covalent bond. nih.gov The formation of a TEMPO-adduct can be detected and characterized by analytical techniques such as mass spectrometry and NMR spectroscopy. The absence of the expected product and the identification of the TEMPO-adduct provide strong evidence for a radical-mediated mechanism. acs.orgyork.ac.uk This technique is crucial for distinguishing between radical and ionic pathways in complex chemical transformations. nih.gov

Nucleophilic and Electrophilic Reactions

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.orgwikipedia.orgmasterorganicchemistry.com The substituent, -(CH(CH₃)OCH₂CH=CH₂), influences both the rate of reaction and the regioselectivity of the substitution. wikipedia.org

The ether oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This electron-donating effect increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. quora.com This phenomenon is known as activation.

Furthermore, the resonance stabilization of the intermediate carbocation (the arenium ion) directs incoming electrophiles primarily to the ortho and para positions. libretexts.orglibretexts.org Therefore, the (1-(allyloxy)ethyl) group is considered an ortho, para-director. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation (using an acyl chloride/AlCl₃) on this compound would be expected to yield predominantly a mixture of ortho- and para-substituted products. chemistrysteps.combyjus.comyoutube.comyoutube.com The steric bulk of the substituent may influence the ortho/para ratio, potentially favoring the para product. libretexts.orgmasterorganicchemistry.com

Reaction TypeReagentsExpected Products
NitrationHNO₃, H₂SO₄ortho-nitro and para-nitro derivatives
BrominationBr₂, FeBr₃ortho-bromo and para-bromo derivatives
Friedel-Crafts AcylationRCOCl, AlCl₃ortho-acyl and para-acyl derivatives

Nucleophilic Attack in Allylation Processes

Direct nucleophilic aromatic substitution on the benzene ring of allyloxybenzene derivatives is generally not favored due to the electron-rich nature of the aromatic system. Instead, nucleophilic attack predominantly occurs at the allyl group, often facilitated by transition metal catalysis. The most prominent of these processes is the Palladium-catalyzed allylic substitution, also known as the Tsuji-Trost reaction. wikipedia.orgorganic-chemistry.org This reaction provides a versatile method for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. wikipedia.org

The generally accepted mechanism for the Tsuji-Trost reaction begins with the coordination of a zerovalent palladium catalyst, such as Pd(PPh₃)₄, to the double bond of the allyl group in the allyloxybenzene substrate. organic-chemistry.orgyoutube.com This initial step forms a η² π-allyl-Pd(0) complex. organic-chemistry.org Subsequently, the palladium undergoes oxidative addition into the carbon-oxygen bond of the ether. This step, also referred to as ionization, involves the departure of the phenoxide as a leaving group and results in the formation of a cationic η³ π-allylpalladium(II) intermediate. wikipedia.orgnrochemistry.com

Once the π-allylpalladium(II) complex is formed, it becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov The mode of nucleophilic attack can follow two primary pathways depending on the nature of the nucleophile. organic-chemistry.orgnrochemistry.com

"Soft" Nucleophiles: Stabilized nucleophiles, such as malonates or other carbanions derived from conjugate acids with a pKa less than 25, typically attack one of the terminal carbons of the allyl moiety directly. organic-chemistry.orgnrochemistry.com This is an external, "outer-sphere" attack on the face of the allyl group opposite to the palladium metal. orgsyn.org

"Hard" Nucleophiles: Unstabilized, more basic nucleophiles like organolithium reagents or Grignards (from conjugate acids with pKa > 25) are proposed to attack the palladium center first in an "inner-sphere" mechanism. organic-chemistry.orgnrochemistry.com This is followed by a reductive elimination step to form the final product. organic-chemistry.org

In the case of unsymmetrical allyl groups, the nucleophilic attack generally occurs at the less sterically hindered carbon of the π-allyl complex. nrochemistry.com After the nucleophile has added to the allyl group, the palladium(0) catalyst is regenerated and can detach from the newly formed molecule to re-enter the catalytic cycle. youtube.comnrochemistry.com

Selective Ether Cleavage

The cleavage of the allyl ether bond in allyloxybenzene derivatives is a crucial deprotection strategy to liberate the corresponding phenol. The stability of the allyl group under many acidic and basic conditions makes it a valuable protecting group, but its removal requires specific and selective methods. organic-chemistry.orgsci-hub.se A variety of reagents and catalytic systems have been developed to achieve this transformation, often under mild conditions to preserve other functional groups within the molecule.

Transition metal catalysts are widely employed for deallylation. Palladium-based systems are particularly common. One mild and efficient method uses a combination of polymethylhydrosiloxane (B1170920) (PMHS) with a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and zinc chloride (ZnCl₂). organic-chemistry.orgsci-hub.se Another approach involves using 10% Palladium on carbon (Pd/C) under mild, basic conditions. organic-chemistry.org Nickel-catalyzed methods also provide an effective alternative. A combination of a Nickel-hydride precatalyst and a Brønsted acid like p-toluenesulfonic acid (TsOH·H₂O) achieves deallylation through a key isomerization of the allyl group to an enol ether, which is then hydrolyzed. organic-chemistry.org Electrochemically generated nickel has also been shown to be effective for this cleavage. acs.org

Other reagents have been successfully used for selective allyl ether cleavage. A simple and green method employs a catalytic amount of iodine (10 mol%) in polyethylene (B3416737) glycol-400 (PEG-400) at room temperature, affording the deprotected phenols in good to excellent yields. rsc.org Low-valent titanium reagents, generated from systems like Ti(O-i-Pr)₄/TMSCl/Mg, can also effectively cleave the C-O bond under mild conditions. researchgate.net Furthermore, enzymatic methods using cobalamin-dependent O-demethylase from bacterial strains like Blautia sp. have been shown to catalyze allyl aryl ether cleavage via a proposed Sₙ2' mechanism. nih.gov

Below is a table summarizing various methods for the selective cleavage of allyl aryl ethers.

Catalyst/Reagent SystemConditionsKey Findings and SelectivityReference
Pd(PPh₃)₄ / PMHS / ZnCl₂Ambient temperatureMild, efficient, and chemoselective method for deprotecting allyl ethers, amines, and esters. organic-chemistry.orgsci-hub.se
Ni-H precatalyst / TsOH·H₂OMild conditionsProceeds via isomerization to an enol ether followed by hydrolysis. Tolerates a broad range of functional groups. organic-chemistry.org
Iodine (10 mol%) / PEG-400Room temperatureGreen, inexpensive, and highly selective method with a simple work-up. rsc.org
10% Pd/CMild, basic conditionsAllows for the deprotection of aryl allyl ethers in the presence of alkyl allyl ethers. organic-chemistry.org
Ti(O-i-Pr)₄ / TMSCl / MgMild conditionsEffective C-O bond cleavage catalyzed by a low-valent titanium reagent. researchgate.net
Blautia sp. O-demethylaseAnaerobic biotransformationEnzymatic cleavage that proceeds stereoselectively via a proposed Sₙ2' mechanism. nih.gov
t-ButyllithiumLow temperature in n-pentaneInduces cleavage via a proposed Sₙ2' process where the organolithium attacks the allyl ether. organic-chemistry.org

Reductions of Functional Groups in Allyloxybenzene Derivatives

The reduction of functional groups in allyloxybenzene derivatives can be achieved with a high degree of chemoselectivity, allowing for the specific transformation of one part of the molecule while leaving others, such as the allyl ether or the aromatic ring, intact.

Reduction of the Allyl Group: The carbon-carbon double bond of the allyl group can be selectively reduced to a propyl group through catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) with a palladium catalyst. researchgate.netyoutube.com These conditions are generally mild enough to avoid reduction of the aromatic ring. youtube.com

Reduction of Substituents on the Benzene Ring: Functional groups on the aromatic ring can be selectively reduced. For instance, an aryl ketone, which could be introduced via a Friedel-Crafts acylation, can be reduced to a methylene (B1212753) (CH₂) group. openstax.org This reduction is effectively accomplished by catalytic hydrogenation over a palladium catalyst and is particularly useful for synthesizing primary alkylbenzenes, avoiding carbocation rearrangements that can occur in direct Friedel-Crafts alkylation. openstax.orglibretexts.org Similarly, a nitro group on the benzene ring can be readily reduced to an amino group using methods such as catalytic hydrogenation or treatment with reducing metals in an acidic medium. libretexts.org

Reduction of the Aromatic Ring: The benzene ring itself is resistant to reduction due to its aromatic stability and requires more forceful conditions for hydrogenation. openstax.orgyoutube.com Complete reduction of the aromatic ring to a cyclohexane (B81311) ring can be accomplished using catalytic hydrogenation but necessitates high pressures (e.g., 100 atmospheres) and elevated temperatures, often with catalysts like Nickel or Rhodium. openstax.orgyoutube.comyoutube.com Under milder hydrogenation conditions that would reduce an alkene, the aromatic ring remains unaffected. openstax.orglibretexts.org Another method for partial reduction of the aromatic ring is the Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, resulting in a non-conjugated diene. libretexts.orgyoutube.com

The following table summarizes selective reduction transformations for allyloxybenzene derivatives.

Functional Group to ReduceReagents and ConditionsResulting Functional GroupSelectivity NotesReference
Allyl C=C Double BondH₂, Pd catalystPropyl groupThe aromatic ring is not reduced under these conditions. researchgate.netyoutube.com
Aryl Ketone (benzylic C=O)H₂, Pd catalystMethylene group (CH₂)Reduces carbonyls adjacent to the ring; does not reduce the aromatic ring or isolated ketones. openstax.orglibretexts.org
Nitro Group (Ar-NO₂)H₂, catalyst (Pd, Pt, or Ni) or Metal (Fe, Sn, Zn) in acidAmino Group (Ar-NH₂)A common and efficient transformation that leaves the aromatic ring intact. libretexts.org
Aromatic RingH₂, Ni or Rh catalyst, high pressure (e.g., 100 atm), high temperatureCyclohexane RingRequires harsh conditions due to aromatic stability. All other reducible groups would also likely be reduced. openstax.orgyoutube.com
Aromatic Ring (Partial)Na or Li, NH₃(l), ROH1,4-Cyclohexadiene RingKnown as the Birch Reduction; provides a non-conjugated diene product. libretexts.orgyoutube.com

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) for Structure Elucidation and Purity Assessment

Proton NMR (¹H NMR) is a powerful technique for identifying the number and type of hydrogen atoms in a molecule. The spectrum of (1-(Allyloxy)ethyl)benzene is expected to show distinct signals for the protons of the ethyl, allyl, and phenyl groups. The chemical shift (δ), integration (number of protons), and splitting pattern (spin-spin coupling) of each signal are key to structural assignment.

While a publicly available experimental spectrum for this compound is not available, its features can be reliably predicted based on established chemical shift values and data from analogous structures like ethylbenzene and allyl ethers. docbrown.infostudy.com The predicted ¹H NMR data allows for a detailed structural confirmation.

Key Predicted ¹H NMR Features:

Phenyl Group (C₆H₅): The five aromatic protons are expected to appear in the downfield region, typically between δ 7.0 and 7.5 ppm. Due to their similar chemical environments, they may present as a complex multiplet. docbrown.info

Allyl Group (-OCH₂CH=CH₂):

The two protons of the -OCH₂- group are anticipated to resonate around δ 4.0 ppm, likely as a doublet, due to coupling with the adjacent vinyl proton.

The internal vinyl proton (-CH=) would appear as a complex multiplet, likely a doublet of triplets, in the range of δ 5.8-6.0 ppm.

The two terminal vinyl protons (=CH₂) are diastereotopic and would show distinct signals around δ 5.1-5.3 ppm, each appearing as a doublet of doublets.

Ethyl Group (-CH(CH₃)-):

The methine proton (-CH-) adjacent to the oxygen and the phenyl group is expected to be a quartet around δ 4.5-4.7 ppm, due to coupling with the methyl protons.

The three methyl protons (-CH₃) would appear as a doublet in the upfield region, around δ 1.4-1.5 ppm, due to coupling with the single methine proton. study.com

Purity assessment is achieved by integrating the signals and comparing the proton ratios to the theoretical values. The absence of unexpected signals indicates a high degree of purity.

Interactive Table: Predicted ¹H NMR Data for this compound
Proton GroupPredicted Chemical Shift (δ, ppm)Predicted Splitting PatternIntegration
Phenyl (C₆H₅)7.0 - 7.5Multiplet (m)5H
Allyl (-CH=)5.8 - 6.0Doublet of Triplets (dt)1H
Allyl (=CH₂)5.1 - 5.3Doublet of Doublets (dd)2H
Ethyl (-CH-)4.5 - 4.7Quartet (q)1H
Allyl (-OCH₂-)~ 4.0Doublet (d)2H
Ethyl (-CH₃)1.4 - 1.5Doublet (d)3H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR provides information on the carbon framework of a molecule. york.ac.uk For this compound, which possesses 11 carbon atoms, the spectrum is expected to show distinct signals for each unique carbon environment, unless symmetry results in equivalence.

Based on the structure and data from similar compounds like ethylbenzene and cumene, the predicted chemical shifts help confirm the carbon skeleton. docbrown.infodocbrown.info

Key Predicted ¹³C NMR Features:

Aromatic Carbons: The six carbons of the benzene (B151609) ring are expected to resonate in the δ 125-145 ppm region. The carbon atom directly attached to the ethyl group (ipso-carbon) would be the most downfield in this group, around δ 144 ppm. The ortho, meta, and para carbons would appear as distinct signals within the δ 125-129 ppm range. docbrown.info

Allyl Group Carbons: The vinyl carbons are expected at δ ~135 ppm (-CH=) and δ ~117 ppm (=CH₂). The carbon of the -OCH₂- group would likely appear around δ 70 ppm.

Ethyl Group Carbons: The methine carbon (-CH-) attached to the oxygen is expected around δ 78-80 ppm, while the methyl carbon (-CH₃) would be found in the upfield region, around δ 23-25 ppm.

Interactive Table: Predicted ¹³C NMR Data for this compound
Carbon GroupPredicted Chemical Shift (δ, ppm)
Aromatic (ipso-C)~ 144
Allyl (-CH=)~ 135
Aromatic (ortho, meta, para-C)125 - 129
Allyl (=CH₂)~ 117
Ethyl (-CH-)78 - 80
Allyl (-OCH₂-)~ 70
Ethyl (-CH₃)23 - 25

Applications in Regioselectivity Determination

In the synthesis of ethers, the reaction can sometimes lead to different constitutional isomers (regioisomers). NMR spectroscopy is a definitive method for determining the regioselectivity of a reaction. rsc.org For instance, in a reaction intended to produce this compound, an alternative product could be 3-phenyl-1-propene through a different reaction pathway.

By analyzing the crude reaction mixture using ¹H NMR, researchers can identify the signals corresponding to each isomer. nih.govmdpi.com The integration of specific, well-resolved signals for each product allows for the calculation of the regioisomeric ratio. nih.gov This analysis is critical for optimizing reaction conditions to favor the formation of the desired product, this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). researchgate.netyoutube.com This precision allows for the unambiguous determination of a compound's elemental formula. measurlabs.comalgimed.com

For this compound, the molecular formula is C₁₁H₁₄O. HRMS can confirm this by providing an exact mass measurement. nih.gov The theoretical exact mass for this compound is 162.1045 Da. An experimental HRMS measurement that matches this value provides definitive evidence for the elemental composition, distinguishing it from other compounds with the same nominal mass but different elemental formulas. researchgate.net

Interactive Table: HRMS Data for this compound
PropertyValueSource
Molecular FormulaC₁₁H₁₄O nih.gov
Theoretical Exact Mass162.1045 Da nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cdc.gov It is a cornerstone technique for analyzing reaction mixtures, identifying products, and assessing sample purity. nih.govutm.my

In the context of this compound, a sample is injected into the GC, where it is vaporized and separated from other components (like starting materials, solvents, or byproducts) based on boiling point and column affinity. nist.gov As each component elutes from the GC column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules and records their mass spectrum. The spectrum for this compound would show a molecular ion peak ([M]⁺) at m/z = 162, confirming its molecular weight. The fragmentation pattern provides further structural evidence. Key expected fragments include:

m/z = 121: Resulting from the loss of the allyl group (•C₃H₅).

m/z = 105: A prominent peak corresponding to the [C₆H₅CHCH₃]⁺ fragment, formed by cleavage of the ether bond. This can further fragment. docbrown.info

m/z = 77: The phenyl cation [C₆H₅]⁺, a characteristic fragment for many benzene derivatives. docbrown.infodocbrown.info

m/z = 41: The allyl cation [C₃H₅]⁺.

By comparing the retention time and the obtained mass spectrum with that of a known standard or with library data, the identity of this compound in a mixture can be unequivocally confirmed. researchgate.net The area of the peak in the gas chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment.

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. While specific LC/MS studies focusing solely on this compound are not extensively detailed in the provided research, the methodology is widely applied for the analysis of related aromatic compounds like benzene, toluene, ethylbenzene, and xylenes (BTEX) nih.govresearchgate.net.

In a typical application for this compound, reverse-phase HPLC would be used to separate the compound from a mixture. The eluent would then be introduced into the mass spectrometer. The mass spectrometer would ionize the molecule and detect the mass-to-charge ratio (m/z) of the parent ion, which would correspond to the molecular weight of the compound (162.23 g/mol ) nih.govguidechem.com. Further fragmentation of the ion within the mass spectrometer would produce a unique fragmentation pattern, or mass spectrum. This spectrum provides structural information, helping to confirm the identity of the compound by identifying characteristic fragments. For instance, in the analysis of ethylbenzene, a common fragment corresponds to the loss of a methyl group, and a significant peak is often observed at m/z 91, corresponding to the tropylium ion chromforum.org. Similar characteristic fragmentation would be expected for this compound, aiding in its unambiguous identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. An IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to the vibrations of its specific bonds.

The presence of the benzene ring is confirmed by several peaks. Stretching vibrations of the C-H bonds on the aromatic ring typically appear in the region of 3080-3030 cm⁻¹ docbrown.info. The carbon-carbon double bond stretching vibrations within the benzene ring result in characteristic absorptions near 1600 and 1500 cm⁻¹ docbrown.info. Furthermore, C-H out-of-plane bending vibrations can indicate the substitution pattern on the benzene ring; for a monosubstituted ring, these absorptions are often found between 770 and 690 cm⁻¹ docbrown.info.

The aliphatic ethyl and allyl groups also produce distinct signals. The stretching vibrations for the aliphatic C-H bonds in the methyl (CH₃) and methine (CH) groups are expected in the 2975-2845 cm⁻¹ range docbrown.info. The C=C double bond of the allyl group would show a stretching absorption around 1645 cm⁻¹. A key functional group in this compound is the ether linkage (C-O-C), which is expected to produce a strong, characteristic stretching absorption band in the fingerprint region, typically between 1260 and 1000 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Vibration Functional Group
3080-3030 C-H Stretch Aromatic Ring
2975-2845 C-H Stretch Aliphatic (Ethyl group)
~1645 C=C Stretch Alkene (Allyl group)
~1600, ~1500 C=C Stretch Aromatic Ring
1260-1000 C-O-C Stretch Ether

X-ray Diffraction Analysis for Solid-State Structure Confirmation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique relies on the scattering of X-rays by the electron clouds of atoms arranged in a regular lattice. The resulting diffraction pattern is unique to the crystal structure of the compound.

Chromatography Techniques for Purification and Analysis

Thin Layer Chromatography (TLC) is a rapid and versatile chromatographic technique used extensively to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance rsc.orgwisc.edu. In the context of research involving this compound, TLC is an indispensable tool uva.nlcnr.it.

The stationary phase is typically a thin layer of silica gel (SiO₂) coated on a glass or aluminum plate wisc.edu. A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample move at different rates depending on their polarity and affinity for the stationary and mobile phases wisc.edu.

For a moderately polar compound like this compound, a common mobile phase would be a mixture of a nonpolar solvent like hexane or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether uva.nlresearchgate.net. The ratio of these solvents is adjusted to achieve optimal separation. After development, the spots are visualized, often using a UV lamp (254 nm), as the benzene ring is UV-active rsc.org. Alternatively, chemical stains such as potassium permanganate (KMnO₄) can be used, which react with the allyl group's double bond to produce a visible spot rsc.org. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system.

Table 2: Effect of Mobile Phase Polarity on Rf Value in TLC (Silica Gel)

Mobile Phase (Hexane:Ethyl Acetate) Polarity Expected Rf for this compound
9:1 Low Low (e.g., 0.2-0.3)
4:1 Medium Moderate (e.g., 0.4-0.6)

Column chromatography is a primary method for purifying chemical compounds on a preparative scale teledynelabs.com. Following a synthesis, this compound would typically be isolated from byproducts and unreacted starting materials using this technique uva.nlcnr.it. The principle is similar to TLC, but it is performed in a glass column packed with a larger amount of stationary phase, most commonly silica gel (e.g., 70-230 or 230-400 mesh) uva.nlcnr.it.

The crude reaction mixture is loaded onto the top of the silica gel column. Then, a solvent system (eluent), often determined by prior TLC analysis, is passed through the column. Compounds separate into bands as they travel down the column at different rates based on their polarity. Less polar compounds elute faster, while more polar compounds are retained longer on the polar silica gel. Fractions are collected sequentially, and those containing the pure desired product, as determined by TLC, are combined.

Table 3: Common Solvent Systems for Silica Gel Column Chromatography Purification

Solvent System Application Notes
Hexane / Ethyl Acetate A very common and effective system with tunable polarity uva.nlwiley-vch.deresearchgate.net.
Cyclohexane / Ethyl Acetate A "greener" alternative to hexane/EtOAc mixtures uva.nl.
Hexane / Diethyl Ether An alternative to hexane/EtOAc, can offer different selectivity researchgate.net.

High-Performance Liquid Chromatography (HPLC) is an advanced form of column chromatography that uses high pressure to force the solvent through a column packed with smaller particles, leading to higher resolution and faster separation times. HPLC is used for both analytical purposes (quantifying purity) and preparative purification of compounds like this compound uva.nlwho.int.

For analysis, a reversed-phase setup is common, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A typical mobile phase for analyzing ethylbenzene and related compounds is a mixture of acetonitrile (B52724) and water or methanol and water sielc.comscribd.com. A detector, such as a UV detector set to a wavelength where the benzene ring absorbs, is used to detect the compound as it elutes from the column. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic identifier under specific conditions. HPLC can provide highly accurate quantitative information about the purity of a sample.

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC) is a powerful analytical technique used for the separation and analysis of volatile and semi-volatile compounds. In the context of characterizing this compound, GLC provides a robust method for assessing its purity, identifying potential isomers, and quantifying its presence in a mixture. The separation in GLC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column.

The retention of this compound in a GLC system is influenced by its volatility and its interactions with the stationary phase. As an aromatic ether, its elution behavior will be governed by its boiling point and the polarity of the stationary phase. Non-polar columns, such as those with dimethylpolysiloxane stationary phases, will primarily separate compounds based on their boiling points. In contrast, polar columns, such as those with polyethylene (B3416737) glycol or cyanopropylphenyl phases, will exhibit stronger interactions with polar analytes, leading to longer retention times for compounds with polar functional groups.

Detailed research findings on the specific GLC analysis of this compound are not extensively available in the public domain. However, the analytical principles can be inferred from studies on structurally similar aromatic ethers. The choice of the stationary phase is critical for achieving the desired separation. For instance, a mid-polarity column, such as one containing a percentage of phenyl substitution, would be a suitable starting point for method development.

The operating conditions of the gas chromatograph, including the injector temperature, oven temperature program, and detector settings, must be optimized to achieve good resolution and peak shape. A temperature programming ramp is typically employed to ensure the efficient elution of compounds with a range of boiling points. A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound due to its high sensitivity and wide linear range.

To illustrate the potential GLC conditions, the following table presents typical parameters used for the analysis of related aromatic compounds. These parameters would serve as a good starting point for developing a specific method for this compound.

Table 1: Illustrative GLC Parameters for Analysis of Aromatic Ethers

ParameterValue
Column 5% Phenyl Methylpolysiloxane
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Initial Temp: 60 °C (hold 2 min)
Ramp: 10 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

The retention time of this compound under these conditions would be expected to be influenced by its molecular weight and the presence of the ether and allyl functional groups. For identification purposes, the retention time would be compared to that of a pure standard. For quantitative analysis, a calibration curve would be constructed using standards of known concentrations.

Further confidence in peak identification can be achieved by coupling the gas chromatograph to a mass spectrometer (GC-MS). This hyphenated technique would not only provide the retention time but also the mass spectrum of the eluting compound, allowing for unambiguous identification of this compound and any co-eluting impurities.

The following table provides retention data for some aromatic compounds that are structurally related to this compound on a standard non-polar column to provide a comparative context for its expected elution behavior.

Table 2: Retention Times of Structurally Related Aromatic Compounds on a Non-Polar Column

CompoundRetention Time (min)
Ethylbenzene5.8
Styrene (B11656)6.2
Phenylacetaldehyde8.5
Anisole7.1
Phenetole8.3

Note: The retention times presented are illustrative and can vary significantly based on the specific instrument, column, and analytical conditions.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to study the electronic structure and properties of molecules. For (1-(Allyloxy)ethyl)benzene, DFT calculations can elucidate reaction pathways, predict molecular geometries, and quantify electronic effects.

While specific DFT studies on this compound are not extensively documented, mechanistic insights can be drawn from computational studies of analogous aryl allyl ethers, which are known to undergo the Claisen rearrangement. This organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement is a well-studied pericyclic reaction.

DFT calculations on allyl phenyl ether, a structurally related compound, have been used to map out the potential energy surface of the Claisen rearrangement. rsc.org These studies corroborate a concerted, though not necessarily synchronous, mechanism that proceeds through a six-membered cyclic transition state. libretexts.orgnih.gov The key findings from these theoretical investigations include:

Transition State Geometry: The reaction proceeds preferably via a chair-like transition state. organic-chemistry.org

Activation Barrier: For the parent allyl phenyl ether, the activation barrier is calculated to be around 38-40 kcal/mol at the B3LYP/6-31G(d) level, indicating the need for thermal conditions. rsc.org

Reaction Pathway: The rearrangement initially forms a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the final ortho-allylphenol product to regain aromaticity. organic-chemistry.orglibretexts.org

The potential energy surface shows a single transition state connecting the reactant (aryl allyl ether) to the intermediate (cyclohexadienone). The subsequent tautomerization is a low-barrier process. DFT studies on similar rearrangements have also explored stepwise pathways involving intermediates, but the concerted pathway via an aromatic-like transition state is often favored. nih.govresearchgate.net

ReactionComputational MethodCalculated Activation Energy (kcal/mol)Key Finding
Claisen Rearrangement of Allyl Phenyl EtherB3LYP/6-31G(d)39.7Proceeds via a concerted mechanism with a high activation barrier. rsc.org
Claisen Rearrangement of Allyl Vinyl EtherTheoretical CalculationsN/AMechanism involves a three-step pathway: C-O bond weakening, formation of an aromatic-like intermediate, and simultaneous C-O breaking/C-C formation. nih.gov

DFT calculations are instrumental in predicting the preferred three-dimensional structures (conformations) and the outcomes of reactions where multiple products are possible (regioselectivity).

Conformational Preferences: For a flexible molecule like this compound, numerous conformers exist due to rotation around its single bonds. Computational studies on the analogous allyl ethyl ether (AEE) using the B3LYP-D3(BJ)/aug-cc-pVTZ method have shown a complex conformational landscape with multiple low-energy conformers. nih.gov The most stable conformers are determined by a delicate balance of steric effects and subtle electronic interactions, such as hyperconjugation involving the oxygen lone pairs. nih.gov Similar analyses for this compound would identify the most stable geometries, which are crucial for understanding its reactivity.

Regioselectivity: The Claisen rearrangement of aryl allyl ethers typically shows high regioselectivity, with the allyl group migrating preferentially to the ortho position of the benzene (B151609) ring. organic-chemistry.orglibretexts.org DFT calculations can explain this preference by comparing the activation energies for migration to the ortho versus the para positions. The transition state leading to the ortho product is generally lower in energy. If both ortho positions are blocked, a subsequent Cope rearrangement can facilitate migration to the para position. organic-chemistry.org Computational studies are essential for predicting how substituents on the benzene ring or the allyl group might alter this regioselectivity. rsc.org

Analyzing the distribution of electron density within a molecule is key to understanding its stability, reactivity, and intermolecular interactions. DFT calculations provide the electron density, which can be partitioned into atomic charges using various population analysis schemes.

Mulliken Population Analysis: This is one of the oldest methods, partitioning electron density based on the contribution of basis functions on each atom. However, it is known to be highly dependent on the basis set used, which can lead to inconsistent results. nih.gov

Löwdin Population Analysis: This method attempts to correct for the basis set dependence of Mulliken charges by using an orthogonalized set of atomic orbitals.

Natural Population Analysis (NPA): Based on the Natural Bond Orbital (NBO) method, NPA provides charges that are generally less sensitive to basis set changes and often align better with chemical intuition.

For this compound, these analyses would quantify the electronic effects of the substituent groups. For instance, they would reveal the partial positive charge on the hydrogen atoms and the partial negative charges on the oxygen and the aromatic carbon atoms, identifying sites susceptible to electrophilic or nucleophilic attack.

MethodPrimary AdvantagePrimary Disadvantage
MullikenSimple and widely available.Strongly dependent on the basis set used. nih.gov
LöwdinReduces some of the basis set dependency of Mulliken charges.Can still be sensitive to the choice of basis set.
HirshfeldGenerally shows low basis set dependence. nih.govCharges can be smaller in absolute value than chemically expected. nih.gov
NPAGenerally robust and less dependent on the basis set.Based on the NBO formalism, which has its own set of assumptions.

Transition State Theory in Reaction Kinetics

Transition State Theory (TST) is a fundamental theory used to calculate the rates of chemical reactions. It assumes a quasi-equilibrium between the reactants and an activated complex (the transition state). The reaction rate is then determined by the rate at which this transition state complex proceeds to products.

In the context of the Claisen rearrangement of an aryl allyl ether like this compound, DFT calculations are first used to locate the geometry of the transition state on the potential energy surface. rsc.org Once the transition state is identified and its vibrational frequencies are calculated, TST can be used to compute the rate constant (k) of the reaction, often using the Eyring equation. This approach allows for the theoretical prediction of reaction rates and the investigation of kinetic isotope effects, providing a deeper understanding of the reaction dynamics. Theoretical studies on the reactions of ethylbenzene-OH adducts have successfully used DFT and conventional TST (CTST) to determine reaction mechanisms and rate constants. mdpi.com

Molecular Orbital Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For this compound, the HOMO is expected to be a π-orbital associated with the electron-rich benzene ring and the allyl double bond. The LUMO would be the corresponding π* antibonding orbital. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. nih.gov

In a pericyclic reaction like the Claisen rearrangement, the reaction is governed by the orbital symmetry of the HOMO of the diene-like fragment (the allyl-oxygen-aromatic carbon system). The concerted movement of six electrons in the transition state is an allowed process under thermal conditions according to the Woodward-Hoffmann rules, which can be rationalized by considering the constructive overlap of the relevant frontier orbitals. libretexts.org

Thermochemical Calculations and Strain Effects

Computational chemistry allows for the accurate calculation of thermochemical properties such as enthalpy of formation (ΔHf), entropy (S), and Gibbs free energy (G). These values are crucial for determining the thermodynamic feasibility of a reaction. For example, DFT calculations can predict whether the Claisen rearrangement of this compound is exothermic or endothermic by comparing the computed energies of the reactant and the final product.

Strain energy is another important factor, particularly in cyclic molecules or transition states. While this compound itself is acyclic, its Claisen rearrangement proceeds through a cyclic transition state. The stability of this transition state is influenced by ring strain. Computational methods can quantify this strain energy, often by using homodesmotic or isodesmic reactions, which are hypothetical reactions designed to cancel out systematic errors in the calculations. chemrxiv.org Understanding the strain in the transition state is vital for accurately predicting the reaction's activation energy and rate. While direct data for this compound is unavailable, computational studies on other systems demonstrate that relief of ring strain can be a powerful driving force for a reaction. nih.gov

Despite a comprehensive search for scholarly articles and computational chemistry data, specific research detailing the use of quantum-chemical methods for the determination of thermodynamic functions of This compound could not be located.

The performed searches aimed to identify studies employing methods such as Density Functional Theory (DFT) or ab initio calculations to determine thermodynamic properties like enthalpy, entropy, and Gibbs free energy for this specific compound. While general principles of applying quantum-chemical methods to substituted benzene derivatives and related molecules were found, no publications presented the explicit thermodynamic data requested for "this compound".

Consequently, the detailed research findings and data tables required to populate the requested section on "Quantum-Chemical Methods for Thermodynamic Functions" for this particular molecule are not available in the public scientific literature based on the conducted search.

Advanced Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

(1-(Allyloxy)ethyl)benzene serves as a valuable precursor in the synthesis of intricate molecular architectures. Its allyl ether moiety is particularly reactive and can be manipulated through various organic reactions to construct more complex frameworks, including important heterocyclic systems.

Synthesis of Benzofuran (B130515) Derivatives

The primary pathway for converting allyl aryl ethers to benzofurans involves the Claisen rearrangement. libretexts.orgwikipedia.orglibretexts.org This thermal or acid-catalyzed pericyclic reaction transforms the allyl phenyl ether into an intermediate o-allylphenol. wikipedia.orglibretexts.org Following the rearrangement, the newly formed allyl group on the phenol (B47542) ring can undergo isomerization to a propenyl group. Subsequent intramolecular cyclization, often facilitated by an acid or a transition metal catalyst, leads to the formation of the furan (B31954) ring, yielding the final benzofuran derivative. organic-chemistry.orgresearchgate.net This tandem Claisen rearrangement-cyclization strategy is a powerful tool for constructing substituted benzofuran scaffolds. researchgate.netnih.gov

General Reaction Scheme for Benzofuran Synthesis:

Claisen Rearrangement: An allyl aryl ether is heated, causing the allyl group to migrate from the oxygen atom to an ortho position on the benzene (B151609) ring, forming an o-allylphenol.

Isomerization: The double bond of the allyl group shifts to form a more stable, conjugated propenyl group.

Cyclization: The phenolic hydroxyl group attacks the internal double bond of the propenyl group, leading to ring closure and the formation of the benzofuran core.

Synthesis of Chromanes and Related Heterocycles

The chromane (B1220400) scaffold, a benzopyran ring system, is a core component of many bioactive molecules and pharmaceuticals, including anti-diabetic and anti-hypertension agents. chemrxiv.org The synthesis of chromanes can be achieved through various strategies that often involve the formation of the ether linkage or the cyclization of a phenolic precursor.

Methodologies for synthesizing chromanes frequently utilize phenols as starting materials, which undergo annulation reactions with alkenes or dienes to construct the dihydropyran ring. chemrxiv.org While direct synthesis from this compound is not explicitly documented, related aryl ethers, such as propargyl aryl ethers, have been successfully converted to chroman-3-ones via gold-catalyzed oxidation. nih.gov This demonstrates the utility of the aryl ether framework as a platform for building the chromane ring system. The synthesis often involves creating key carbon-carbon and carbon-oxygen bonds to close the heterocyclic ring. chemrxiv.org

Precursors for Pharmaceutically Relevant Compounds

The utility of this compound as a building block for benzofurans and chromanes directly links it to the synthesis of pharmaceutically relevant compounds. chemrxiv.orgwuxiapptec.com Both benzofuran and chromane motifs are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets and are frequently found in approved drugs. scienceopen.comnih.gov

Furthermore, the allyl group itself is a valuable functional handle in drug design and synthesis. nih.govias.ac.in It can be modified through various reactions, such as oxidation, reduction, or addition reactions, to introduce new functional groups or to build more complex side chains. The presence of the allyl moiety in natural products and synthetic drugs has been associated with a range of biological activities, including anticancer properties. nih.gov Therefore, this compound represents a potential starting material for the fragment-based design of new therapeutic agents. nih.gov

Polymer Chemistry Applications

In the realm of polymer science, the reactivity of the allyl group in this compound dictates its primary application.

Radical Polymerization

In radical polymerization, compounds containing an allyl group, such as allyl aryl ethers, typically function not as polymerizable monomers but as chain-transfer agents. researchgate.netresearchgate.net This behavior is attributed to the high susceptibility of the allylic hydrogen atoms (the hydrogens on the -CH2- group adjacent to the double bond) to abstraction by a propagating polymer radical. This process is known as degradative chain transfer. nih.gov

The effectiveness of a compound as a chain-transfer agent is quantified by its chain-transfer constant (Cₓ). Studies on the closely related Allyl Phenyl Ether (APE) have determined its Cₓ value for the polymerization of various common monomers.

MonomerChain-Transfer Constant (Cₓ) for Allyl Phenyl Ether
Styrene (B11656)0.025
Methyl Acrylate0.070
Butyl Methacrylate0.022
Vinylpyrrolidone0.075
Vinylcaprolactam0.120

Table 1. Chain-transfer constants for Allyl Phenyl Ether with various monomers, indicating its role in controlling molecular weight during radical polymerization. Data sourced from Kudyshkin, V. O., et al. (2004). researchgate.netresearchgate.net

Due to the identical allyl ether functional group, this compound is expected to exhibit similar behavior as a chain-transfer agent, making it a useful additive for controlling and limiting the molecular weight of polymers produced via radical polymerization.

Thiol-Ene Click Chemistry

This compound, with its terminal allyl group, is a suitable substrate for thiol-ene click chemistry. This reaction involves the radical-mediated addition of a thiol (R-SH) across the double bond of the allyl group. The process is known for its high efficiency, stereoselectivity, and mild reaction conditions, often initiated by light or thermal activation. researchgate.net The thiol-ene reaction is a powerful tool for creating robust carbon-sulfur bonds, enabling the straightforward construction of complex molecular architectures. researchgate.net

The versatility of this reaction allows for the functionalization of various materials. For instance, porous polymer monoliths containing thiol groups have been successfully modified with "ene" monomers in a process that could theoretically be adapted for molecules like this compound. nih.gov Such reactions are instrumental in polymer science for creating well-defined networks, functionalizing surfaces, and synthesizing hydrogels. researchgate.net The general mechanism proceeds via a free-radical chain reaction, ensuring high yields and minimal byproducts, which is a hallmark of "click" chemistry. rsc.org

Macromonomer Synthesis

In the field of polymer chemistry, this compound can serve as a valuable building block in the synthesis of macromonomers. A macromonomer is a polymer or oligomer chain with a polymerizable end group. The allyl functionality of this compound allows it to be incorporated into polymer chains, which can then participate in further polymerization reactions.

Research has demonstrated the synthesis of well-defined macromonomers using initiators containing allyl functional groups. For example, an atom transfer radical polymerization (ATRP) initiator with bis-allyloxy functionalities has been used to create polystyrene and poly(methyl methacrylate) macromonomers with controlled molecular weights and narrow distributions. researchgate.net The allyl groups on these macromonomers are available for subsequent quantitative transformations, such as thiol-ene reactions or hydrosilylation. researchgate.net This approach highlights the potential for this compound to be used in creating polymers with specific architectures and functionalities. The ability to produce water-soluble macromonomers has also been explored, which is significant for applications like scale inhibitors in industrial water systems. google.com

Applications in Chemosensing and Chemical Biology

Components of Insect Olfaction/Gustation Modulators

Substituted alkoxy benzenes, a class of compounds that includes this compound, have been investigated for their role as modulators of insect olfaction and gustation. nih.gov The development of small molecule libraries of these compounds is a strategy aimed at discovering new inhibitors that could interfere with an insect's sense of smell or taste. nih.gov This is particularly relevant for pest management, such as controlling the gypsy moth, Lymantria dispar. google.com

The methodology involves generating "minilibraries" of related alkoxy benzene structures and screening them against insect antennae and specific pheromone-binding proteins. nih.gov Allyloxy benzenes are used as precursors in these libraries, sometimes undergoing a Claisen rearrangement to generate further structural diversity. nih.govgoogle.com The goal is to identify compounds that can disrupt the chemical communication used by insects to locate mates or food sources, offering a potential avenue for developing novel and targeted insect control methods. nih.gov

Compound Class Screening Target Potential Application
Substituted Alkoxy BenzenesInsect AntennaeOlfaction/Gustation Inhibition
Allyloxy Benzene DerivativesPheromone-Binding ProteinsInsect Pest Management

Lipoxygenase Inhibitors

This compound belongs to the allylbenzene (B44316) class of molecules, which have been identified as inhibitors of lipoxygenases (LOX). nih.gov These enzymes play a role in inflammatory processes and have been implicated in diseases such as Alzheimer's and Parkinson's. nih.gov The inhibitory action of allylbenzenes is thought to stem from the allyl group mimicking the 1,4-unsaturated bonds of fatty acid substrates like linoleic or arachidonic acid. nih.gov

Structure-activity relationship (SAR) studies on allylbenzene derivatives have been conducted to optimize their inhibitory potency against enzymes like soybean 15-lipoxygenase (SLO). nih.gov Research has explored how different substituents on the benzene ring, in addition to the allyl group, affect the compound's ability to inhibit the enzyme. For example, the introduction of isopropoxy and amide substituents has been studied to enhance inhibitory effects. nih.gov This line of research suggests that this compound could serve as a scaffold or lead compound in the development of new therapeutic agents targeting lipoxygenase-related pathways.

Compound Type Enzyme Target Proposed Mechanism of Action
AllylbenzenesLipoxygenases (e.g., 15-LOX)Mimicking unsaturated fatty acid substrates
Isopropoxy Allylbenzene DerivativesSoybean 15-Lipoxygenase (SLO)Decreasing peroxidation activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(Allyloxy)ethyl)benzene, and how can reaction yields be improved?

  • Methodology : The synthesis of allyloxybenzene derivatives typically involves functionalizing a benzene precursor (e.g., trimethoxybenzene) via electrophilic substitution or nucleophilic displacement. For this compound, a plausible route includes:

Alkylation : Reacting ethylbenzene derivatives with allyl halides under basic conditions .

Protection/Deprotection : Using protecting groups for oxygen atoms to avoid side reactions during allylation .

Purification : Column chromatography or distillation to isolate the product, monitored by TLC or GC-MS.

  • Yield Optimization : Variables like catalyst choice (e.g., phase-transfer catalysts), solvent polarity, and reaction temperature should be systematically tested. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates .

Q. How can researchers safely handle this compound given limited toxicological data?

  • Risk Mitigation :

  • Exposure Control : Use fume hoods, gloves, and protective clothing due to its classification as acutely toxic (Category 4 for oral, dermal, and inhalation routes) .
  • First Aid : Follow protocols for similar allyl ethers: rinse skin/eyes with water, avoid inducing vomiting if ingested, and seek medical attention for respiratory distress .
  • Storage : Store in airtight containers away from strong acids/bases to prevent hazardous reactions (e.g., decomposition to toxic fumes) .

Advanced Research Questions

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Analytical Challenges : Overlapping signals in NMR (e.g., allyl protons vs. ethyl group protons) and isomerism due to allyl group orientation.
  • Methodology :

  • 2D NMR : Use HSQC and COSY to assign proton-carbon correlations and confirm connectivity .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly if polymorphism or stereochemical variations are suspected .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to validate substituent positions .

Q. How can conflicting data on the compound’s toxicity be addressed in preclinical studies?

  • Data Gaps : Limited acute toxicity data and unknown chronic effects .
  • Approach :

  • In Vitro Assays : Test cytotoxicity in hepatocyte or lung cell lines to identify target organs .
  • Biomarker Identification : Use metabolomics (e.g., LC-MS) to detect exposure markers like urinary metabolites of allyl ethers .
  • PBPK Modeling : Leverage pharmacokinetic models from structurally similar compounds (e.g., ethylbenzene) to predict tissue-specific absorption/elimination .

Q. What strategies are effective for studying the environmental fate of this compound?

  • Key Concerns : Potential persistence in soil/water and toxicity to aquatic organisms.
  • Methods :

  • Biodegradation Studies : Use OECD 301/302 guidelines to assess microbial degradation rates in simulated environments .
  • Ecotoxicity Testing : Conduct Daphnia magna or algae growth inhibition assays to determine LC50/EC50 values .
  • Partition Coefficient Estimation : Predict log P values via computational tools (e.g., EPI Suite) if experimental data are unavailable .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported reaction pathways for allyloxybenzene derivatives?

  • Case Example : Conflicting mechanisms for allyl group introduction (radical vs. ionic pathways).
  • Resolution :

  • Mechanistic Probes : Use radical traps (e.g., TEMPO) to test for radical intermediates.
  • Isotopic Labeling : Track oxygen or carbon atoms via ¹³C/¹⁸O labeling to identify bond-forming steps .
  • Kinetic Studies : Compare rate laws under varying conditions (e.g., initiator presence for radical pathways) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.